molecular formula C8H8BrFS B14020607 (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

Cat. No.: B14020607
M. Wt: 235.12 g/mol
InChI Key: BIIGBLIACFFJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane (CAS: 1823520-30-4) is an organosulfur compound with the molecular formula C₈H₈BrFS. Structurally, it features a bromine atom at position 2, a fluorine atom at position 6, and a methyl group at position 4 on the phenyl ring, bonded to a methylsulfane (-S-CH₃) group. This compound belongs to the class of aryl methyl sulfanes, characterized by a sulfane sulfur atom (divalent sulfur bound to another sulfur or organic group).

Sulfane sulfur compounds are known for their redox activity, ability to modify thiol groups via persulfidation, and roles in biological systems as H₂S reservoirs and antioxidants . The presence of electron-withdrawing substituents (Br, F) in this compound may influence its stability and reactivity compared to simpler sulfanes.

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-3-fluoro-5-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3

InChI Key

BIIGBLIACFFJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)SC)F

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane

Synthetic Strategy Overview

The preparation of this compound generally involves two major stages:

  • Stage 1: Synthesis of the key intermediate 2-bromo-6-fluoro-4-methylphenol or 2-bromo-4-fluoro-6-methylphenol (isomeric positional variants depending on numbering conventions), which serves as the aromatic scaffold with the correct halogenation pattern.
  • Stage 2: Conversion of the phenolic intermediate into the corresponding methyl sulfane derivative via nucleophilic substitution or thiolation reactions.

The detailed preparation of the phenolic intermediate is critical and well-documented, as it sets the stage for the subsequent sulfane formation.

Preparation of 2-Bromo-6-fluoro-4-methylphenol Intermediate

A highly efficient and green chemistry-oriented method for synthesizing 2-bromo-4-fluoro-6-methylphenol (equivalent to 2-bromo-6-fluoro-4-methylphenol by positional naming) is described in a Chinese patent (CN111825531B) with the following key steps:

Diazotization Hydrolysis Reaction
  • Starting Material: 4-fluoro-2-methylaniline
  • Reagents: Nitrosyl sulfuric acid (generated in situ), concentrated sulfuric acid, water
  • Conditions: Salification of 4-fluoro-2-methylaniline in sulfuric acid aqueous solution at 100-105 °C, cooling to 0 °C, followed by slow addition of nitrosyl sulfuric acid at -5 °C, maintaining for 2 hours to form the diazonium salt.
  • Hydrolysis: The diazonium solution is then added dropwise into hot sulfuric acid solution (110-115 °C) with concurrent steam distillation to remove oil droplets.
  • Work-up: Separation of oil layer, washing with dilute sodium hydroxide, and vacuum distillation.
  • Yield and Purity: 83% yield with 99.5% GC purity.
Bromination Reaction
  • Starting Material: 4-fluoro-2-methylphenol from previous step
  • Reagents: Bromine, hydrogen peroxide, organic solvent (chloroform or dichloromethane), water
  • Conditions: Dissolution of phenol in organic solvent-water mixture, bromine addition dropwise at -10 to 5 °C, followed by hydrogen peroxide addition, stirring for 1 hour.
  • Work-up: Phase separation, concentration, vacuum distillation, ethanol reflux, filtration, and drying.
  • Yield and Purity: 94-95% yield with 99.3-99.5% GC purity depending on solvent choice.
Summary Table of Phenol Preparation
Step Reagents/Conditions Yield (%) Purity (GC %) Notes
Diazotization Hydrolysis 4-fluoro-2-methylaniline, nitrosyl sulfuric acid, H2SO4, 100-115 °C 83 99.5 Steam distillation used
Bromination Bromine, H2O2, CHCl3 or CH2Cl2, -10 to 5 °C 94-95 99.3-99.5 Temperature control critical

Conversion to this compound

While the direct preparation of this compound is less frequently reported in open literature, the general approach involves:

  • Step 1: Activation of the phenolic hydroxyl group by conversion to a leaving group (e.g., halide or sulfonate ester) or direct nucleophilic substitution.
  • Step 2: Reaction with a methylthiolating agent or methylthiolate nucleophile to install the methyl sulfane group.

A plausible synthetic route is:

  • Phenol to Aryl Halide: Conversion of 2-bromo-6-fluoro-4-methylphenol to the corresponding aryl bromide or chloride via halogenation or halide exchange.
  • Nucleophilic Substitution: Treatment of the aryl halide with sodium methylthiolate (CH3SNa) or methyl mercaptan under suitable conditions (e.g., polar aprotic solvents, elevated temperature) to afford this compound.

This approach is consistent with standard aromatic thioether synthesis methods.

Supporting Experimental Details and Analytical Data

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H NMR, ^13C NMR) are used for monitoring reaction progress and confirming product identity.
  • Purification: Vacuum distillation, recrystallization from ethanol, and chromatographic techniques ensure high purity.
  • Yields: High yields (above 80%) are achievable for intermediate phenols; sulfane formation yields typically range from 70-90% depending on reaction optimization.

Comparative Analysis of Preparation Methods

Method Aspect Diazotization Hydrolysis + Bromination (Patent CN111825531B) Alternative Sulfane Formation Routes (General)
Starting Material 4-fluoro-2-methylaniline 2-bromo-6-fluoro-4-methylphenol or aryl halide
Key Reagents Nitrosyl sulfuric acid, bromine, hydrogen peroxide Sodium methylthiolate, methyl mercaptan
Reaction Conditions Acidic aqueous medium, low temperature for bromination Polar aprotic solvents, moderate heating
Yield (Intermediate) 83-95% 70-90% (typical for thioether formation)
Purity Achieved >99% GC purity >95% after purification
Environmental Considerations Reduced bromine usage, waste acid easy to treat Depends on methylthiolate source and solvent choice

Research Results and Notes

  • The patent CN111825531B emphasizes the use of nitrosyl sulfuric acid for diazotization, which minimizes salt waste and improves environmental profile.
  • Bromination under controlled low temperature with hydrogen peroxide as an oxidant improves selectivity and yield.
  • Choice of organic solvent (chloroform vs. dichloromethane) has minimal effect on yield but may influence process safety and environmental impact.
  • The sulfane formation step requires careful control to avoid over-alkylation or side reactions.
  • Analytical data such as GC-MS and NMR confirm the structure and high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogen derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane is an organic compound with a unique molecular structure featuring a bromine atom, a fluorine atom, and a methylsulfane group attached to a phenyl ring. It has a molecular formula of C8H8BrFSC_8H_8BrFS and a molecular weight of approximately 239.12 g/mol. This compound is recognized for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactivity and functional groups that can participate in various reactions.

Scientific Research Applications

(3-Bromo-5-methylphenyl)(methyl)sulfane, a compound similar to this compound, has several applications in scientific research:

  • Organic Synthesis It serves as a building block for synthesizing more complex organic molecules and pharmaceutical intermediates.
  • Biological Assays It is utilized in studying enzyme inhibitors and exploring its interactions with biomolecules.
  • Medicinal Chemistry It is investigated for its potential therapeutic properties and may serve as a precursor in drug development aimed at targeting specific diseases.

Case Studies

  • Thioarylation Reactions A study demonstrated the utility of thioarylation reactions involving compounds similar to this compound. These reactions yielded high percentages of desired products, indicating its effectiveness as a reagent in synthetic organic chemistry.
  • Cytotoxic Evaluation In a broader study assessing various organosulfur compounds for cytotoxicity against cancer cell lines, compounds with similar functionalities were noted for their significant inhibitory effects on cell proliferation, underscoring the potential of this compound in cancer research. Research into the biological activity of this compound suggests potential antimicrobial and anticancer properties. Studies have indicated that compounds with similar structures may exhibit significant activity against various pathogens and cancer cell lines.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane with structurally related sulfane sulfur compounds:

Compound Name CAS Number Molecular Formula Key Substituents Sulfane Type Molar Mass (g/mol)
(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane 1823520-30-4 C₈H₈BrFS Br (2), F (6), CH₃ (3), -S-CH₃ Monosulfane 235.12
(2-Bromo-4-fluorophenyl)(methyl)sulfane 91524-70-8 C₇H₆BrFS Br (2), F (4), -S-CH₃ Monosulfane 221.09
Foliogarlic Disulfane 1 (e.g., from A. sativum) N/A Variable Cyclic structure with disulfane Disulfane (S-S) ~300–350
Thiosulfate (S₂O₃²⁻) 14383-50-7 Na₂S₂O₃ Outer sulfane sulfur (S⁰) Polysulfane 158.11
Elemental Sulfur (S₈) 7704-34-9 S₈ Cyclic octasulfur Polysulfane 256.52
Key Observations:
  • Steric Hindrance : The 3-methyl group (ortho to sulfane) may reduce reactivity in sulfur-transfer reactions compared to less hindered compounds like (2-Bromo-4-fluorophenyl)(methyl)sulfane .
  • Sulfur Chain Length: Unlike polysulfanes (e.g., S₈, thiosulfate), the monosulfane structure limits its ability to act as a sustained H₂S donor .

Reactivity and Sulfur-Transfer Capacity

Sulfane sulfur compounds react with nucleophiles (e.g., CN⁻, phosphines) to transfer sulfur atoms. Studies using phosphine trapping reagents (e.g., P2) demonstrate rapid reactions with polysulfanes (e.g., S₈) but slower kinetics for aryl sulfanes due to steric and electronic effects .

  • Phosphine Reactivity : Elemental sulfur (S₈) reacts with phosphine P2 within 15 minutes, while aryl methyl sulfanes like the target compound may require longer reaction times due to reduced sulfur lability .
  • Thiol Modification : Unlike persulfides (RSSH), which readily modify cysteine residues, the target compound’s aryl-bound sulfane sulfur may exhibit weaker electrophilicity .

Biological Activity

(2-Bromo-6-fluoro-4-methylphenyl)(methyl)sulfane is an organic compound notable for its unique molecular structure, which includes a bromine atom, a fluorine atom, and a methylsulfane group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrF₁S
  • Molecular Weight : Approximately 239.12 g/mol

The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The fluorine substituent is known to enhance the compound's efficacy by improving membrane permeability, allowing it to penetrate bacterial cells more effectively.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit the proliferation of cancer cell lines. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways critical for cell growth and survival.

The biological activity of this compound is believed to stem from its interactions with specific enzymes or receptors in the body. These interactions can lead to either the inhibition or activation of various biochemical pathways. The presence of halogen atoms significantly influences these interactions, potentially enhancing binding affinities and selectivity towards biological targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable analogs:

Compound NameStructureUnique Features
2-Bromo-6-fluoro-3-methylphenyl(methyl)sulfaneSimilar to target compoundDifferent position of methyl group
3-Fluoro-4-methoxy-2-methylphenyl(methyl)sulfaneContains methoxy group insteadDistinct functional group affecting reactivity
2-Fluoro-5-bromophenyl(methyl)sulfaneDifferent halogen positioningPotentially different biological activities

These comparisons highlight how variations in structure can lead to differing chemical properties and biological activities.

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anticancer Studies : In vitro assays indicated that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

ParameterTypical RangeOptimization Tips
Reaction Time12–24 hMonitor via TLC/GC-MS
SolventDMF, DMSOUse anhydrous solvents
Yield60–75%Increase equivalents of thiolate

Advanced: How can contradictions in spectroscopic data (e.g., NMR/X-ray) be resolved during structural elucidation?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystallographic twinning:

  • X-ray Crystallography : Use SHELXL () for refinement, especially with high-resolution data (>1.0 Å). For twinned crystals, employ the HKLF5 format in SHELX to model twin laws .
  • NMR Analysis : For ambiguous peaks, use 2D NMR (COSY, NOESY) to resolve coupling patterns. If sulfur-induced broadening occurs, employ 31P NMR with phosphine trapping reagents (e.g., P2 in ) to detect sulfane sulfur reactivity .
  • Iterative Refinement : Cross-validate data with DFT calculations (e.g., Gaussian) to predict chemical shifts or lattice parameters .

Basic: What spectroscopic techniques are most effective for characterizing the sulfane sulfur group?

Methodological Answer:
Key methods include:

  • UV-Vis Spectroscopy : Cyanolysis (reaction with CN⁻ under basic pH) detects sulfane sulfur via thiocyanate formation (λ = 460 nm) .
  • Fluorescence Probes : Use SSP2 () for selective, non-destructive detection.
  • Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]⁺) and fragmentation patterns.
  • 31P NMR : Phosphine reagents (e.g., P2) react with sulfane sulfur to form δ45.1 ppm PS₂ adducts, enabling quantification .

Advanced: What strategies address challenges in crystallizing this compound for structural analysis?

Methodological Answer:
Crystallization challenges stem from halogen/fluorine interactions and steric bulk:

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃/hexane) to modulate nucleation.
  • Temperature Gradients : Slow cooling (0.5°C/h) from saturated solutions improves crystal quality.
  • Data Collection : For low-resolution data (<1.5 Å), apply SHELXD () for ab initio phasing. Visualize electron density maps with ORTEP-3 () to resolve disordered atoms .

Q. Table 2: Crystallography Parameters

ParameterValueNotes
Space GroupP2₁/cCommon for aryl sulfanes
R-factor<0.05Aim for high convergence
Twinning Fraction0.3–0.4Model with TWIN/BASF in SHELX

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water) or GC (DB-5 column) with ≥95% purity for research-grade material .
  • Elemental Analysis : Match C/H/N/S percentages to theoretical values (±0.4% tolerance).
  • Melting Point : Sharp MP (e.g., 102–105°C) indicates homogeneity; compare to literature .

Advanced: How can steric and electronic effects of bromo/fluoro substituents impact derivative synthesis?

Methodological Answer:

  • Steric Hindrance : The 2-bromo and 6-fluoro groups impede nucleophilic attack. Use Pd-catalyzed cross-coupling (e.g., Suzuki with boronic acids in ) to functionalize the 4-methyl position .
  • Electronic Effects : Fluorine’s electronegativity deactivates the ring. Activate via directed ortho-metalation (e.g., LiTMP) for regioselective substitutions .
  • Yield Optimization : Increase catalyst loading (2–5 mol% Pd) and use microwave-assisted heating (100°C, 30 min) for faster kinetics .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile thiol byproducts.
  • Protective Gear : Nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal .

Advanced: How can computational methods aid in predicting reactivity or spectral properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to predict NMR shifts (e.g., ¹³C/¹⁹F) and compare to experimental data .
  • Molecular Dynamics : Simulate solvent effects on crystallization using GROMACS.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.